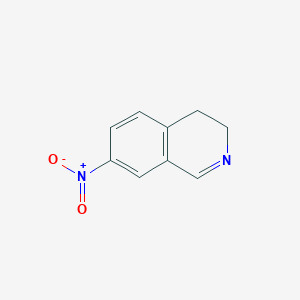

7-Nitro-3,4-dihydroisoquinoline

Beschreibung

Significance of the Dihydroisoquinoline Scaffold in Chemical Biology and Organic Synthesis

The isoquinoline (B145761) and its partially saturated derivative, dihydroisoquinoline, represent privileged structural frameworks in medicinal chemistry and drug development. rsc.orgnih.gov These scaffolds are integral to a vast family of natural alkaloids and serve as foundational templates for the discovery of new therapeutic agents. nih.gov The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus, in particular, is found in numerous natural and synthetic compounds that exhibit a wide array of biological activities, including actions against infective pathogens and neurodegenerative disorders. rsc.org

The synthetic versatility of the dihydroisoquinoline scaffold makes it a valuable building block in organic synthesis. researchgate.net Classic reactions like the Bischler-Napieralski and Pictet-Spengler reactions are commonly employed to construct this heterocyclic system, and newer, more efficient synthetic methodologies are continually being developed. rsc.orgorganic-chemistry.org This allows for the creation of diverse libraries of isoquinoline-based molecules for biological screening. The ability to functionalize the scaffold at various positions enables the fine-tuning of pharmacological properties, making it a key component in the design of novel drugs. nih.gov For instance, derivatives have been developed as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are important targets in cancer therapy. nih.gov

Overview of Nitro-Substituted Dihydroisoquinolines in Contemporary Research

The introduction of a nitro group onto the dihydroisoquinoline scaffold, as seen in 7-Nitro-3,4-dihydroisoquinoline, significantly alters the molecule's electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group can enhance the biological activity and provides a handle for further chemical transformations.

Contemporary research into nitro-substituted dihydroisoquinolines explores their potential in various fields. In medicinal chemistry, these compounds are investigated for their potential as anticancer agents and enzyme inhibitors. nih.gov For example, certain nitro-substituted tetrahydroisoquinolines have been synthesized and evaluated for their activity against enzymes like HSP90, which is a target in cancer treatment. nih.gov The nitro group can also act as a bioreducible moiety, making these compounds potential substrates for enzymes like NAD(P)H: quinone oxidoreductase 1, which is of interest in the development of hypoxia-selective drugs. researchgate.net Beyond medicinal applications, nitro-substituted nitrogen heterocycles are also studied in materials science as potential high-energy, insensitive explosives. lsbu.ac.uk

Historical Context of Isoquinoline and Dihydroisoquinoline Alkaloid Research

The study of isoquinoline alkaloids has a rich history dating back to the early 19th century. nih.gov The first and most famous isoquinoline alkaloid, morphine, was isolated from the opium poppy (Papaver somniferum) at that time, marking a pivotal moment in pharmacology and natural product chemistry. nih.govrsc.org This discovery spurred extensive research into this class of compounds, leading to the isolation and identification of thousands of isoquinoline alkaloids from various plant sources. nih.govrsc.org

The parent compound, isoquinoline, was first isolated from coal tar in 1885. wikipedia.org The development of synthetic methods to create the isoquinoline and dihydroisoquinoline core, such as the Pictet-Spengler reaction (1911) and the Bischler-Napieralski reaction, further propelled research in this area. rsc.org Over the past two centuries, these alkaloids and their synthetic derivatives have been investigated for a broad spectrum of biological activities, including analgesic, antimicrobial, antitumor, and anti-inflammatory properties. nih.govnih.gov This long history of research has established the isoquinoline scaffold as a cornerstone of medicinal chemistry.

Scope and Research Objectives Pertaining to this compound

Research on this compound is primarily situated within the context of synthetic and medicinal chemistry. The main objectives for studying this specific compound can be inferred from the broader research on related molecules.

A primary objective is its use as a synthetic intermediate . The nitro group can be readily reduced to an amino group, which can then be further modified, providing a versatile route to a variety of 7-substituted dihydroisoquinoline derivatives. These derivatives can be screened for various biological activities.

Another key research objective is the exploration of its own potential biological activity . Given that nitro-containing compounds often exhibit interesting pharmacological properties, this compound is a candidate for investigation as an active agent itself. nih.govcymitquimica.com Its structural similarity to other bioactive molecules suggests potential for interaction with biological targets like enzymes or receptors. cymitquimica.com The presence of the nitro group makes it a candidate for studies related to bioreductive activation, a strategy used in developing targeted therapies. researchgate.net

The scope of research on this compound is currently focused on its fundamental chemical properties, synthesis, and its potential as a building block for more complex molecules with therapeutic potential.

Chemical Data for this compound

| Property | Value |

| CAS Number | 62541-59-7 chemicalbook.com |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-nitro-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-11(13)9-2-1-7-3-4-10-6-8(7)5-9/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHORNVRKMSZLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395922 | |

| Record name | 7-nitro-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62541-59-7 | |

| Record name | 7-nitro-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Nitro 3,4 Dihydroisoquinoline and Its Derivatives

Classical and Contemporary Approaches to the Dihydroisoquinoline Nucleus

Two of the most prominent and historically significant methods for the synthesis of 3,4-dihydroisoquinolines are the Bischler-Napieralski cyclization and the Pictet-Spengler condensation. These reactions, along with their modern variations, form the bedrock of isoquinoline (B145761) chemistry.

Bischler-Napieralski Cyclization and its Mechanistic Variants

The Bischler-Napieralski reaction, first reported in 1893 by August Bischler and Bernard Napieralski, is a powerful intramolecular electrophilic aromatic substitution reaction. wikipedia.org It involves the cyclization of β-arylethylamides or β-arylethylcarbamates to yield 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com The reaction is typically carried out under acidic conditions with a dehydrating agent. wikipedia.orgnrochemistry.com

Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org The reaction is most effective when the aromatic ring is electron-rich, as this facilitates the intramolecular electrophilic substitution. nrochemistry.comjk-sci.com

Two primary mechanistic pathways have been proposed for the Bischler-Napieralski reaction. wikipedia.orgnrochemistry.com

Mechanism I: This pathway proceeds through a dichlorophosphoryl imine-ester intermediate. Following cyclization, elimination occurs to form the imine. wikipedia.org

Mechanism II: This pathway involves the formation of a highly reactive nitrilium ion intermediate prior to the cyclization step. wikipedia.org

The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org A significant side reaction that can occur is the retro-Ritter reaction, which leads to the formation of styrene (B11656) derivatives. organic-chemistry.orgjk-sci.com

| Reagent | Conditions | Product |

| POCl₃ | Refluxing in an inert solvent (e.g., toluene, acetonitrile) | 3,4-Dihydroisoquinoline (B110456) |

| P₂O₅/POCl₃ | Refluxing conditions | 3,4-Dihydroisoquinoline |

| Tf₂O/2-chloropyridine | Mild conditions | 3,4-Dihydroisoquinoline |

Pictet-Spengler Condensation and Related Protocols

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis. wikipedia.orgorganicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.org The resulting tetrahydroisoquinoline can then be oxidized to the corresponding 3,4-dihydroisoquinoline or fully aromatic isoquinoline. organic-chemistry.org

The reaction is typically catalyzed by an acid, which facilitates the formation of a key iminium ion intermediate. wikipedia.orgyoutube.com This electrophilic iminium ion then undergoes attack by the electron-rich aromatic ring. wikipedia.org While traditionally requiring strong acids and heat, milder conditions have been developed, sometimes even proceeding without an acid catalyst in aprotic media. wikipedia.org

The Pictet-Spengler reaction is considered a special case of the more general Mannich reaction. wikipedia.org Its scope is broad, and it is a widely used method in the synthesis of alkaloids and other natural products. wikipedia.orgarkat-usa.org

| Reactants | Catalyst | Product |

| β-Arylethylamine, Aldehyde/Ketone | Protic acid (e.g., HCl, TFA) or Lewis acid | Tetrahydroisoquinoline |

| β-Arylethylamine, Aldehyde/Ketone | Enzyme (e.g., strictosidine (B192452) synthase) | Tetrahydroisoquinoline |

Targeted Synthesis of 7-Nitro-3,4-dihydroisoquinoline and Specific Analogues

The synthesis of this compound requires a strategic approach that either introduces the nitro group onto a pre-formed dihydroisoquinoline ring or carries the nitro-substituted precursor through the cyclization process.

Preparation of Key Nitro-Substituted Precursors

A common strategy for synthesizing this compound involves the nitration of a suitable precursor. For instance, 3,4-dihydroisoquinolin-1(2H)-one can be nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature to selectively introduce the nitro group at the 7-position. The resulting 7-nitro-3,4-dihydroisoquinolin-1(2H)-one can then be further modified.

Alternatively, the synthesis can begin with a nitro-substituted phenethylamine. These precursors can be prepared through various standard nitration and subsequent functional group manipulation reactions on commercially available starting materials.

Cyclization and Ring-Closure Strategies for the Nitro-Dihydroisoquinoline System

With the nitro-substituted precursor in hand, cyclization to form the this compound ring can be achieved using the classical methods described earlier. The presence of the electron-withdrawing nitro group on the aromatic ring can make the Bischler-Napieralski cyclization more challenging, often requiring more forcing conditions.

For example, the cyclization of a nitro-substituted N-phenethylacetamide would likely require a strong dehydrating agent like a mixture of P₂O₅ in refluxing POCl₃ to overcome the deactivating effect of the nitro group on the aromatic ring. wikipedia.orgjk-sci.com

The Pictet-Spengler reaction, which forms a tetrahydroisoquinoline that can be subsequently oxidized, might offer an alternative route. However, the nucleophilicity of the aromatic ring is reduced by the nitro group, potentially requiring stronger acidic conditions for the ring closure to proceed efficiently. wikipedia.org

One-Pot Synthetic Strategies for 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) Hydrochloride as a Related Example

While not directly focused on the 7-nitro derivative, the development of one-pot syntheses for related dihydroisoquinolines, such as 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, provides valuable insights into efficient synthetic design. A patented one-pot method for this compound starts with 3,4-dimethoxyphenethylamine (B193588) and a formylation reagent. google.com The resulting intermediate solution is then reacted with a solution containing oxalyl chloride, followed by a phosphotungstic acid-catalyzed ring closure. google.com This streamlined process offers high purity (>99.0%) and yields of over 75%, significantly reducing material, labor, and equipment costs. google.com

This example of a highly optimized, one-pot procedure highlights a direction for future synthetic efforts towards this compound, aiming for more efficient and scalable production methods.

Asymmetric and Stereoselective Synthetic Methods for Dihydroisoquinoline Derivatives

The creation of specific stereoisomers of dihydroisoquinoline derivatives is crucial for developing effective therapeutic agents. This section details several key asymmetric strategies to control the stereochemistry at the C1 position.

Enantioselective Additions of Organolithium Reagents to 3,4-Dihydroisoquinolines

The asymmetric addition of organolithium reagents to the carbon-nitrogen double bond (C=N) of imines, such as 3,4-dihydroisoquinolines, represents a direct method for forming C1-substituted chiral tetrahydroisoquinolines. This transformation is typically achieved by employing a chiral ligand to create a chiral environment around the lithium cation, which then directs the nucleophilic attack of the organolithium reagent to one face of the imine.

Pioneering work in this area has been conducted on acyclic imines. For instance, the use of chiral bisoxazoline ligands has been shown to mediate the asymmetric addition of methyllithium (B1224462) to N-arylimines. nih.gov Similarly, amino acid-derived ligands, such as those prepared from (S)-valine and (S)-proline, have been successfully used as chiral mediators for the addition of various organolithium reagents to N-arylimines, inducing facial selectivity. Current time information in Silkeborg, DK. The development of chiral amino ether ligands has also been shown to catalyze the asymmetric 1,2-addition of organolithiums to aldimines, yielding optically active amines. elsevierpure.com

While the principle is well-established for acyclic systems, specific and detailed research findings on the application of these chiral ligand-mediated organolithium additions directly to 3,4-dihydroisoquinoline substrates were not prominently available in the surveyed literature. The successful translation of this methodology to cyclic imines like this compound would depend on factors such as the specific chiral ligand, solvent, and reaction conditions to achieve high yields and enantioselectivity.

Chiral Catalyst-Mediated Asymmetric Three-Component Reactions in Dihydroisoquinoline Synthesis

Asymmetric three-component reactions offer an efficient pathway to complex molecular scaffolds from simple starting materials in a single step. One such method is the 1,3-dipolar cycloaddition. An asymmetric three-component reaction involving 3,4-dihydroisoquinolines, bromoacetates, and α,β-unsaturated pyrazole (B372694) amides has been developed using a chiral N,N'-dioxide-Y(OTf)₃ complex as the catalyst. researchgate.net This process involves the in-situ formation of dihydroisoquinolinium ylides, which then undergo a chiral Lewis acid-catalyzed asymmetric [3+2] cycloaddition to produce a series of hexahydropyrrolo-isoquinolines with good yields and excellent diastereo- and enantioselectivities. researchgate.net

Another innovative approach involves a photocatalytic [4+2] skeleton-editing strategy. This method enables the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. nih.gov A three-component version of this reaction can be realized, providing a convergent route to these dione (B5365651) structures. nih.gov

Pd(II)-Catalyzed Asymmetric Addition of Malonates to Dihydroisoquinolines

A highly efficient method for synthesizing optically active C1-substituted tetrahydroisoquinoline derivatives involves the catalytic asymmetric addition of malonates to 3,4-dihydroisoquinolines (DHIQs) using chiral Palladium(II) complexes. Current time information in Silkeborg, DK.tandfonline.comresearchgate.net This reaction proceeds rapidly, often within hours, under mild conditions and accommodates a variety of substitution patterns on the DHIQ substrate. Current time information in Silkeborg, DK.tandfonline.com The process affords various optically active C1-substituted tetrahydroisoquinoline derivatives in high yields (up to 98%) and with high enantiomeric excess (up to 97% ee). Current time information in Silkeborg, DK.tandfonline.com

The reaction is typically performed by premixing the dihydroisoquinoline with an activating agent like (Boc)₂O, followed by the addition of the malonate and the chiral Pd(II) catalyst. researchgate.net The choice of the chiral ligand on the palladium catalyst and the ester group of the malonate nucleophile are crucial for achieving high enantioselectivity. researchgate.net For instance, the use of bulkier ligands on the catalyst and isopropyl malonate as the nucleophile has been shown to significantly improve the enantiomeric excess of the product. researchgate.net

| DHIQ Substrate | Nucleophile | Catalyst Loading (mol %) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2a | Diethyl malonate | 2 | CH₂Cl₂ | 2 | 94 | 38 | researchgate.net |

| 2a | Diethyl malonate | 2 | EtOH | 2 | 91 | 38 | researchgate.net |

| 2a | Diisopropyl malonate | 2 | CH₂Cl₂ | 0.5 | 90 | 80 | researchgate.net |

| 2a | Diisopropyl malonate | 2 | EtOH | 24 | 70 | 83 | researchgate.net |

Multi-Component Reactions (MCRs) in the Construction of Substituted Dihydroisoquinolines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are powerful tools for building molecular complexity efficiently. rsc.org Several MCRs have been developed for the synthesis of dihydroisoquinoline-containing scaffolds.

One example is a three-component reaction between isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid. nih.gov This reaction proceeds through the formation of a spirooxindole, followed by cleavage of the isatin C2–C3 bond to generate an isocyanate, which is then trapped by a second molecule of tetrahydroisoquinoline. This sequence yields N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides in moderate to excellent yields. nih.gov

Another MCR involves the reaction of isoquinoline with dialkyl acetylenedicarboxylates and phosphine (B1218219) oxides. rsc.org This Reissert-type reaction generates arylphosphinoyl-functionalized dihydroisoquinoline derivatives. The proposed mechanism involves the initial nucleophilic addition of isoquinoline to the activated acetylene, forming a zwitterionic intermediate that is subsequently protonated and attacked by the phosphorus nucleophile. rsc.org

Green Chemistry Approaches in Dihydroisoquinoline Synthesis

Developing environmentally benign synthetic methods is a key goal in modern chemistry. Green chemistry principles have been applied to the synthesis of quinolizidinone structures derived from isoquinolines. A novel and green methodology has been developed for the synthesis of 3,4-dihydroquinolizin-2-one derivatives through the tandem reaction of penta-3,4-dien-2-ones with isoquinoline. researchgate.net

This reaction is conducted in aqueous ethanol (B145695) at room temperature, which is a significant improvement over many traditional synthetic methods that require harsh conditions or volatile organic solvents. researchgate.net A key advantage of this method is the simple work-up procedure, which involves precipitation and filtration, and allows for the easy recycling of the solvent. researchgate.net Furthermore, by carrying out the reaction at a higher temperature for a longer duration, the initially formed 3,4-dihydroquinolizin-2-ones can be dehydrogenated in situ by atmospheric oxygen to yield the corresponding quinolizin-2-ones. researchgate.net

Chemical Reactivity and Derivatization Studies of 7 Nitro 3,4 Dihydroisoquinoline

Electrophilic and Nucleophilic Reactions of the Nitro-Dihydroisoquinoline Moiety

The inherent reactivity of the dihydroisoquinoline core, combined with the electron-withdrawing nature of the nitro group, allows for a range of chemical transformations.

Methylation Reactions of Dihydroisoquinolinium Imines

Imines, characterized by a carbon-nitrogen double bond, are analogues of aldehydes and ketones. masterorganicchemistry.com They are typically formed by the reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comredalyc.org The reactivity of the imine group is similar to the carbonyl group, though generally less reactive due to the lower electronegativity of nitrogen compared to oxygen. redalyc.org The methylation of aromatic imines can be achieved using formic acid over a platinum-on-carbon (Pt/C) catalyst in the presence of a hydrosilane reductant. rsc.org This method offers a straightforward approach with good functional group compatibility. rsc.org

Tandem Additions to γ-Hydroxy-α,β-unsaturated Ketones

The reaction of 3,4-dihydroisoquinolines with γ-hydroxy-α,β-unsaturated ketones provides a direct route to oxazolo[2,3-a]tetrahydro-isoquinolines. rsc.org This tandem addition reaction proceeds efficiently without the need for a catalyst or additives, yielding diastereomerically pure products in good to excellent yields. rsc.org The process is considered environmentally friendly due to the absence of harsh reagents and simplified purification steps like recrystallization or solvent evaporation. rsc.org

Oxidation Reactions of 7-Nitro-3,4-dihydroisoquinoline Systems

The oxidation of the imine functionality within the this compound framework leads to several interesting and sometimes unexpected products.

Formation of Oxaziridines and Nitrones from 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline

The oxidation of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline with an oxidizing agent like meta-chloroperbenzoic acid (m-CPBA) primarily yields oxaziridines and nitrones. tandfonline.comtandfonline.comresearchgate.net Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom. wikipedia.org They are valuable reagents in organic synthesis, known for their ability to transfer oxygen or nitrogen atoms. tandfonline.comarkat-usa.org The most common method for preparing oxaziridines is the oxidation of imines with a peracid, such as m-CPBA. arkat-usa.org

The reaction of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline with one equivalent of m-CPBA leads to the formation of the corresponding oxaziridine (B8769555). researchgate.net If an excess of the oxidizing agent is used, further reaction can occur. researchgate.net Isomerization of the oxaziridine, for instance on silica (B1680970) gel, can afford the corresponding nitrone. researchgate.net

Solvent-Dependent Selectivity in Oxidation Processes

The selectivity of the oxidation of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline with m-CPBA is notably dependent on the solvent used. tandfonline.comtandfonline.comresearchgate.net This phenomenon highlights the role of the reaction environment in directing the outcome of chemical transformations. For instance, the ratio of oxaziridine to nitrone formed can be influenced by the choice of solvent. This solvent-dependent selectivity allows for a degree of control over the product distribution in these oxidation reactions.

Unexpected O-Acylhydroxamate Formation

When the oxidation of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline is carried out with a larger excess (2.5 equivalents) of m-CPBA, an unexpected product, an O-acylhydroxamate, is formed in addition to small amounts of oxaziridines and hydroxamic acids. tandfonline.comtandfonline.comresearchgate.net The proposed mechanism for the formation of this O-acylhydroxamate involves the initial formation of an intermediate which then fragments. tandfonline.com This fragmentation leads to the formation of a hydroxamic acid. tandfonline.com A subsequent nucleophilic attack by the hydroxamic acid on another reaction intermediate results in the final O-acylhydroxamate compound. tandfonline.com The structure of this novel compound was confirmed through single-crystal X-ray diffraction. tandfonline.com This unexpected discovery opens up new possibilities for the synthesis of derivatives from the imine. tandfonline.com

Interactive Data Table: Products of 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline Oxidation

| Reactant | Oxidizing Agent | Key Products |

|---|---|---|

| 3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline | 1 equivalent m-CPBA | Oxaziridine, Nitrone |

Reduction Chemistry of the Nitro Group and Imine Bond in Dihydroisoquinolines

The reduction of the nitro group and the imine bond in this compound opens pathways to valuable amino-dihydroisoquinoline and tetrahydroisoquinoline derivatives. The selective reduction of these functionalities can be achieved through various catalytic and chemical methods.

Catalytic Hydrogenation for Conversion to Amino-Dihydroisoquinoline Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding anilines. wikipedia.orgunimi.it In the context of this compound, this reaction is crucial for the synthesis of 7-Amino-3,4-dihydroisoquinoline. The process typically involves the use of hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com The choice of catalyst can be critical, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often preferred for substrates where dehalogenation of aromatic halides is a concern. commonorganicchemistry.com The reduction of aromatic nitro compounds can also be achieved using iron in acidic media or with sodium hydrosulfite. wikipedia.org

The general reaction conditions for catalytic hydrogenation involve stirring the substrate with the catalyst in a suitable solvent under a hydrogen atmosphere. The efficiency and selectivity of the reduction can be influenced by factors such as temperature, pressure, solvent, and the specific catalyst used. google.comnih.gov For industrial-scale applications, the development of highly efficient, recyclable, and cost-effective catalysts, such as nanoparticles of cobalt and nickel-palladium, is an area of active research. nih.govresearchgate.net

| Catalyst | Typical Conditions | Advantages | Potential Drawbacks |

| Palladium on Carbon (Pd/C) | H₂, suitable solvent (e.g., ethanol (B145695), ethyl acetate) | High efficiency for nitro group reduction. commonorganicchemistry.com | Can also reduce other functional groups. commonorganicchemistry.com |

| Raney Nickel | H₂, suitable solvent (e.g., ethanol) | Useful when avoiding dehalogenation is necessary. commonorganicchemistry.com | |

| Platinum(IV) Oxide (PtO₂) | H₂, suitable solvent | Effective for reducing aliphatic and aromatic nitro groups. wikipedia.org | |

| Iron in Acidic Media | Fe, acid (e.g., acetic acid) | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

Reductive Transformations for the Formation of Tetrahydroisoquinolines

The conversion of this compound to 7-Nitro-1,2,3,4-tetrahydroisoquinoline involves the selective reduction of the imine (C=N) bond within the dihydroisoquinoline ring system, while leaving the nitro group intact. This transformation is a key step in the synthesis of various substituted tetrahydroisoquinoline derivatives.

The reduction of the imine functionality can be achieved using various reducing agents. Metal hydrides are commonly employed for this purpose. For instance, sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol is a mild and effective reagent for the reduction of imines to amines. scispace.com Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used, although it is less selective and can potentially reduce the nitro group as well under certain conditions. commonorganicchemistry.com

Catalytic hydrogenation can also be utilized for the reduction of the imine bond. The choice of catalyst and reaction conditions is crucial to achieve selectivity over the reduction of the nitro group. In some cases, a two-step process might be employed, where the imine is first reduced, followed by the reduction of the nitro group in a separate step if the fully saturated and aminated product is desired. The synthesis of tetrahydroisoquinoline derivatives is of significant interest due to their presence in many biologically active natural products and pharmaceuticals. nih.gov

Cycloaddition Reactions Involving Dihydroisoquinoline Derivatives

The dihydroisoquinoline scaffold, particularly when activated by substituents, can participate in various cycloaddition reactions. These reactions are powerful tools for the construction of complex, multi-ring heterocyclic systems.

[2+3] Cycloadditions with Dimethyl Acetylenedicarboxylate (B1228247) (DMAD)

While specific studies on the [2+3] cycloaddition of this compound with dimethyl acetylenedicarboxylate (DMAD) are not prevalent in the provided search results, the general reactivity of related systems suggests this as a plausible transformation. mdpi.com In such a reaction, the 3,4-dihydroisoquinoline (B110456) could potentially react as a 1,3-dipole precursor. DMAD is a well-known and reactive dipolarophile in [3+2] cycloaddition reactions due to its electron-deficient triple bond. mdpi.com These reactions are valuable for synthesizing five-membered heterocyclic rings. researchgate.net The reaction of 1,2-diaminoimidazoles with DMAD, for example, leads to the formation of imidazo[1,5-b]pyridazine (B2384543) derivatives, highlighting the utility of DMAD in building new heterocyclic rings. mdpi.com

Reactivity of 3,4-Dihydroisoquinoline N-oxides in Cycloaddition Reactions

3,4-Dihydroisoquinoline N-oxides are valuable intermediates that can function as 1,3-dipoles in cycloaddition reactions. rsc.org These N-oxides can be prepared by the oxidation of the corresponding 3,4-dihydroisoquinolines. The reaction of 3,4-dihydroisoquinoline N-oxide with various dipolarophiles, such as ketenes, leads to the formation of novel heterocyclic structures. rsc.org

Functional Group Transformations at the Dihydroisoquinoline Core

The presence of the nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution and modulates the electrophilicity of the imine carbon. This section delves into specific reactions that leverage these electronic properties to introduce new functional groups and build molecular complexity.

Fluorine-Amine Exchange Reactions for the Synthesis of Amino-Dihydroisoquinolines

While direct fluorine-amine exchange on this compound is not extensively documented, the transformation of a related substrate, 8-Fluoro-3,4-dihydroisoquinoline, provides a strong precedent for the synthesis of amino-dihydroisoquinolines. mdpi.com This reaction highlights a valuable method for introducing amino functionalities, which are key pharmacophores in many drug candidates.

In a representative study, 8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (B1144303) was subjected to reaction with various cyclic secondary amines in a sealed tube at 80 °C. mdpi.com This nucleophilic aromatic substitution (SNAr) reaction proceeds with the displacement of the fluoride (B91410) ion by the amine nucleophile. The electron-withdrawing effect of the imine group in the dihydroisoquinoline ring facilitates this substitution. In the case of this compound, the powerful electron-withdrawing nitro group would be expected to further activate the aromatic ring towards such nucleophilic attack, potentially allowing for even milder reaction conditions or a broader scope of amine nucleophiles.

The reaction of 8-Fluoro-3,4-dihydroisoquinoline with morpholine (B109124) and pyrrolidine (B122466) yielded the corresponding 8-amino-substituted products in moderate yields. mdpi.com

Table 1: Synthesis of 8-(Cyclic amino)-3,4-dihydroisoquinolines mdpi.com

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine | 8-(Morpholin-4-yl)-3,4-dihydroisoquinoline | 51 |

| 2 | Pyrrolidine | 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline | 49 |

Reaction Conditions: 8-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate, amine, 80 °C, sealed tube.

These 8-amino-3,4-dihydroisoquinolines serve as versatile intermediates for further derivatization, such as the synthesis of 1-substituted 8-amino-tetrahydroisoquinolines, which are of interest for developing potential central nervous system drug candidates. mdpi.com

Aza-Conjugate Addition Methodologies

The aza-Michael or aza-conjugate addition is a fundamental carbon-nitrogen bond-forming reaction involving the addition of a nitrogen nucleophile to an activated alkene. While direct aza-conjugate addition to this compound itself is not the primary reaction pathway, the concept is highly relevant to the functionalization of derivatives. For instance, the introduction of an α,β-unsaturated substituent at the C1 position would render the molecule susceptible to aza-Michael addition.

The reactivity of the dihydroisoquinoline system in related transformations has been explored. For example, the synthesis of isoindole nitrones and 3,4-dihydroisoquinoline nitrones can be achieved through an intramolecular aza-conjugate addition of a reactive N-hydroxy-carbinolamine intermediate. mdpi.com This underscores the utility of aza-conjugate addition principles in building complex heterocyclic systems based on the dihydroisoquinoline framework.

In a broader context, the aza-Michael addition of amines to α,β-unsaturated carbonyl compounds is a well-established method for synthesizing β-amino compounds. whiterose.ac.ukorganic-chemistry.org The reaction of amines with dimethyl itaconate, for example, has been studied to understand the mechanism and optimize conditions. whiterose.ac.uk The insights gained from such studies are valuable for designing synthetic routes that might involve aza-conjugate addition to appropriately functionalized this compound derivatives. The electron-withdrawing nitro group would likely influence the reactivity of any conjugated system appended to the dihydroisoquinoline core.

Aza-Henry Reaction with Nitroalkanes

The aza-Henry reaction, also known as the nitro-Mannich reaction, is the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This reaction is a powerful tool for carbon-carbon bond formation and provides access to valuable synthetic intermediates such as 1,2-diamines. wikipedia.orgflinders.edu.au

The aza-Henry reaction of unsubstituted 3,4-Dihydroisoquinoline has been reported, demonstrating the feasibility of this transformation on the dihydroisoquinoline scaffold. flinders.edu.auuq.edu.au The reaction proceeds favorably with nitromethane (B149229) in excess under ambient conditions. The unstable initial adduct can be trapped by acylation or alkylation, leading to Reissert-like compounds in good yields through a one-pot, three-component coupling. flinders.edu.auuq.edu.au

Table 2: One-Pot Aza-Henry/Acylation of 3,4-Dihydroisoquinoline

| Entry | Acylating Agent | Product | Yield (%) |

| 1 | Benzoyl chloride | 2-(Benzoyl)-1-(nitromethyl)-1,2,3,4-tetrahydroisoquinoline | 85 |

| 2 | Ethyl chloroformate | Ethyl 1-(nitromethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 78 |

Reaction Conditions: 3,4-Dihydroisoquinoline, nitromethane, acylating agent, base.

The presence of the 7-nitro group in this compound would significantly enhance the electrophilicity of the imine carbon (C1). This electronic effect is expected to make the substrate more reactive towards nucleophilic attack by the nitronate anion derived from the nitroalkane. Consequently, the aza-Henry reaction of this compound would likely proceed under milder conditions and potentially with a broader range of nitroalkane coupling partners compared to the unsubstituted analogue. The resulting β-nitroamine products, bearing the 7-nitro substituent, would be highly valuable precursors for the synthesis of complex, poly-functionalized isoquinoline (B145761) alkaloids and related compounds.

Spectroscopic Characterization and Structural Elucidation in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of 7-Nitro-3,4-dihydroisoquinoline, providing unambiguous information about the carbon-hydrogen framework.

The choice of deuterated solvent is a critical parameter in NMR analysis, as it can significantly influence the chemical shifts and resolution of proton (¹H) and carbon-¹³ (¹³C) signals. fluorochem.co.uk Solvents create a specific chemical environment around the analyte, and interactions can lead to notable spectral changes. researchgate.net For instance, the ¹H-NMR chemical shifts of compounds dissolved in dimethylformamide-d7 (DMF-d7) can be approximately 0.4 ppm higher than when dissolved in chloroform-d (CDCl₃). researchgate.net

In the case of 3,4-dihydroisoquinolines, anomalous ¹H NMR spectra characterized by extreme line broadening have been observed in certain samples of CDCl₃, DMSO-d₆, and acetone-d₆. ias.ac.in This phenomenon can sometimes cause signals for protons at key positions, such as C-1 and C-3, to become indistinct or disappear entirely. ias.ac.in Such effects underscore the importance of analyzing the compound in multiple deuterated solvents to ensure all proton signals are accurately observed and assigned. The variation in chemical shifts depending on the solvent is a well-documented phenomenon that can be leveraged to resolve overlapping signals and confirm structural assignments. illinois.eduepfl.ch

Table 1: Representative ¹H NMR Chemical Shifts in Common Deuterated Solvents Note: The following data are illustrative and can vary based on experimental conditions.

Vicinal coupling constants (³J), which describe the interaction between protons on adjacent atoms, are profoundly dependent on the dihedral angle between them. This relationship, famously described by the Karplus equation, is a powerful tool for determining the stereochemistry and conformation of cyclic systems. youtube.com

In the dihydroisoquinoline ring system, the analysis of the coupling constants between the protons on C-3 and C-4 provides critical information about the conformation of the heterocyclic ring. The magnitude of the ³J(H,H) coupling constant can be used to estimate the dihedral angles, which in turn helps to define the ring's puckering and the relative orientation of substituents. For example, a larger coupling constant is typically observed for protons in a trans-diaxial orientation, while smaller values are characteristic of gauche relationships. youtube.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and subsequently breaks apart into characteristic fragment ions.

For aromatic nitro compounds, the fragmentation is highly predictable. The molecular ion peak (M⁺) is typically prominent. Characteristic fragmentation pathways for the nitro group include the loss of an oxygen atom ([M-16]), the loss of a nitroso group ([M-30]), and the loss of a nitro group ([M-46]). nih.gov Another common fragmentation pattern for nitroalkanes involves the neutral loss of nitrous acid (HNO₂). nih.gov The fragmentation of the dihydroisoquinoline core itself also contributes to the spectrum, providing a complete picture for structural confirmation. The analysis of these fragmentation pathways provides a reliable method for identifying the presence and position of the nitro group on the aromatic ring.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density and, consequently, atomic positions can be generated.

Crystallographic studies on compounds containing the 3,4-dihydroisoquinoline (B110456) moiety have revealed that the six-membered heterocyclic ring typically adopts a non-planar conformation. Specifically, a half-chair conformation is commonly observed. nih.gov This conformation is characterized by puckering parameters that quantify the degree of deviation from a planar structure. The determination of this conformation is crucial for understanding how the molecule will interact with other molecules, such as biological receptors.

A key structural feature of interest is the orientation of the nitro group relative to the aromatic ring to which it is attached. X-ray diffraction data show that the nitro group is essentially coplanar with the aromatic nucleus. nih.gov This coplanarity is often quantified by a small torsion angle (e.g., O-N-C-C). The planar arrangement allows for maximum resonance stabilization between the electron-withdrawing nitro group and the π-system of the benzene ring, which is a significant factor influencing the molecule's electronic properties and reactivity.

Table of Compounds

Elucidation of Substituent Orientations (e.g., Pseudo-Axial, Pseudo-Equatorial)

The non-aromatic dihydropyridine ring of the 3,4-dihydroisoquinoline core is not planar and adopts a half-chair conformation. In this conformation, the substituents on the C3 and C4 atoms can occupy two main orientations: pseudo-axial and pseudo-equatorial. These orientations are analogous to the axial and equatorial positions in cyclohexane. libretexts.org The pseudo-axial bonds are roughly parallel to the axis of symmetry of the ring, while the pseudo-equatorial bonds are oriented towards the periphery of the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the preferred conformation and the orientation of substituents. nih.govmdpi.comauremn.org.br The coupling constants (J-values) between adjacent protons, particularly on the C3 and C4 atoms, can provide insight into the dihedral angles between them, which in turn is dependent on their pseudo-axial or pseudo-equatorial disposition. A larger coupling constant is typically observed for a trans-diaxial relationship between two protons, while smaller coupling constants are indicative of axial-equatorial or equatorial-equatorial arrangements.

For this compound, the protons at C3 and C4 would exhibit specific coupling patterns in the ¹H NMR spectrum that could be used to infer the predominant half-chair conformation of the dihydroisoquinoline ring.

Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of a nitro group at the 7-position of the 3,4-dihydroisoquinoline scaffold introduces the potential for various hydrogen bonding interactions, which can be either intramolecular (within the same molecule) or intermolecular (between different molecules). actachemscand.org

Intramolecular Hydrogen Bonding: While this compound does not possess a classic hydrogen bond donor group (like -OH or -NH) in close proximity to the nitro group to form a strong intramolecular hydrogen bond, weaker C-H···O interactions are possible. wikipedia.org The hydrogen atoms on the aromatic ring or the methylene groups of the dihydroisoquinoline ring can act as weak hydrogen bond donors to the oxygen atoms of the nitro group. The geometry of the molecule, particularly the planarity of the aromatic ring and the conformation of the dihydro-ring, will influence the feasibility and strength of such interactions. Studies on o-nitrobenzaldehyde have explored the competition between steric hindrance and potential intramolecular C-H···O bonding. cdnsciencepub.com

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are likely to play a significant role in the supramolecular assembly of this compound molecules. The oxygen atoms of the nitro group are effective hydrogen bond acceptors. researchgate.net They can interact with C-H groups from neighboring molecules, leading to the formation of extended networks. researchgate.net These C-H···O interactions, although weak, can collectively contribute to the stability of the crystal lattice. wikipedia.org In protic solvents, the nitro group can also form hydrogen bonds with solvent molecules. The study of nitrophenols has provided a foundational understanding of how nitro groups participate in both intra- and intermolecular hydrogen bonding. actachemscand.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. youtube.com For this compound, the IR spectrum will be characterized by absorption bands corresponding to the vibrations of its constituent parts: the aromatic ring, the dihydro-pyridine ring, and the nitro group.

The nitro group (-NO₂) gives rise to two particularly strong and characteristic stretching vibrations: orgchemboulder.comorgchemboulder.com

Asymmetric N-O Stretch: This typically appears in the range of 1550-1475 cm⁻¹.

Symmetric N-O Stretch: This is found in the region of 1360-1290 cm⁻¹.

The exact positions of these bands can be influenced by the electronic environment of the nitro group, including its conjugation with the aromatic ring. nih.gov

Other key vibrational modes for this compound would include:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups at C3 and C4 are observed just below 3000 cm⁻¹.

C=N Stretching: The imine bond in the dihydroisoquinoline ring will have a characteristic stretching frequency.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene ring.

The following interactive table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | Stretch | < 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Imine C=N | Stretch | ~1650 | Medium |

This detailed spectroscopic and structural analysis provides a foundational understanding of this compound, which is essential for its further development and application in various fields of chemical research.

Computational and Theoretical Investigations of this compound

The study of heterocyclic compounds through computational and theoretical chemistry provides profound insights into their electronic structure, reactivity, and potential applications. For this compound, a molecule featuring a nitro group on a dihydroisoquinoline scaffold, these methods are invaluable for predicting its behavior in chemical reactions and its interactions within biological systems. This article explores the theoretical investigations of this compound through Density Functional Theory (DFT), Molecular Electron Density Theory (MEDT), and Quantitative Structure-Activity Relationship (QSAR) modeling.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Studies of Dihydroisoquinoline Derivatives

The dihydroisoquinoline scaffold has served as a versatile template for the development of various biologically active molecules. The introduction of different functional groups onto this core structure, particularly the nitro group at the 7th position, has been shown to modulate its interaction with various biological targets. The following sections detail the findings from in vitro research on these derivatives.

Antibacterial Activity and Spectrum of Action

Dihydroisoquinoline derivatives and related structures like quinoxalines have been investigated for their antibacterial properties. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

A novel series of 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives were designed based on the pharmacophoric features of the quinolone antibiotic, ciprofloxacin (B1669076). researchgate.netnih.gov These compounds were tested against a panel of eight Gram-positive and Gram-negative bacterial species, with most of the synthesized compounds showing eligible antibacterial activities. researchgate.net Notably, compounds designated as 6d and 6e from this series displayed promising antibacterial activity. researchgate.net For instance, against S. aureus, compounds 6d and 6e showed MIC values of 9.40 µM and 9.00 µM, respectively, compared to ciprofloxacin's MIC of 12.07 µM. researchgate.net Their activity against S. pneumoniae was even more pronounced, with MIC values of 4.70 µM and 4.50 µM, respectively. researchgate.net These compounds are thought to exert their effect by inhibiting bacterial DNA gyrase, a mechanism similar to that of quinolone antibiotics. researchgate.netnih.gov

Similarly, other studies on related heterocyclic structures like dihydropyrimidine (B8664642) derivatives have demonstrated significant inhibitory activity against pathogenic bacteria, with Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus being among the most susceptible. nih.gov The lipophilic nature of the dihydropyrimidine scaffold is thought to contribute to its higher activity against Gram-negative bacteria. nih.gov Another study focused on quinazolinone-based derivatives as dihydrofolate reductase (DHFR) inhibitors, where a synthesized compound (3e ) was more potent than the standard drug trimethoprim (B1683648) against Escherichia coli DHFR. nih.gov

Antibacterial Activity of Dihydroquinoxaline Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference Compound | Reference MIC (µM) |

|---|---|---|---|---|

| 6d | S. aureus | 9.40 | Ciprofloxacin | 12.07 |

| 6e | S. aureus | 9.00 | Ciprofloxacin | 12.07 |

| 6d | S. pneumoniae | 4.70 | Ciprofloxacin | 12.07 |

| 6e | S. pneumoniae | 4.50 | Ciprofloxacin | 12.07 |

Antiviral Activity against Human Herpesviruses and Rhinovirus

While there is a growing interest in quinoxaline (B1680401) and isoquinoline (B145761) derivatives as antiviral agents, specific studies focusing on their activity against Human Herpesviruses and Rhinovirus are not extensively detailed in the reviewed literature. nih.gov However, research on related compounds has demonstrated a broad spectrum of antiviral potential.

For example, certain isoquinolone derivatives have been identified as inhibitors of both influenza A and B viruses. nih.gov One hit compound from a high-throughput screening showed 50% effective concentrations (EC50s) between 0.2 and 0.6 µM, although it also exhibited significant cytotoxicity. nih.gov Subsequent synthesis of derivatives led to a compound (21 ) with greatly alleviated cytotoxicity (CC50 > 300 µM) while retaining antiviral activity (EC50 values from 9.9 to 18.5 µM). nih.gov The mechanism of action for these compounds was found to be the targeting of viral polymerase activity. nih.gov

Other research has identified novel tetrahydroisoquinoline derivatives that effectively suppress SARS-CoV-2 replication in Vero E6 cells. researchgate.net One such compound (trans-1 ) showed a half-maximal effective concentration (EC50) of 3.15 μM. researchgate.net Additionally, quinoline (B57606) derivatives have been screened for activity against Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV), with one compound showing an EC50 of 8.6 µg/mL against RSV and another showing an EC50 of 3.5 µg/mL against YFV. doi.org These findings highlight the potential of the broader isoquinoline and quinoline chemical space for antiviral drug development, though specific data on Human Herpesviruses and Rhinovirus remains an area for future investigation. nih.gov

Urease Inhibitory Potential and Related Enzymatic Assays

Dihydroisoquinoline derivatives have emerged as significant inhibitors of the urease enzyme, which is implicated in pathological conditions such as peptic ulcers and kidney stone formation. nih.gov A study of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues found that the entire library of 22 compounds was active against urease, with IC50 values ranging from 11.2 to 56.7 µM. nih.govacs.org

Structure-activity relationship (SAR) studies revealed that the nature and position of substituents on the aryl ring were crucial for inhibitory activity. nih.gov Compounds with electron-donating groups demonstrated superior activity. nih.govacs.org For example, the o-dimethyl-substituted compound 2 was the most potent inhibitor (IC50 = 11.2 ± 0.81 µM), surpassing the standard inhibitor thiourea (B124793) (IC50 = 21.7 ± 0.34 µM). nih.govacs.org The presence of a second methyl group in compound 2 increased its potency compared to the mono-methyl compound 1 (IC50 = 20.4 ± 0.22 µM). nih.govacs.org Similarly, a p-methoxy-substituted compound 4 (IC50 = 15.5 ± 0.49 µM) was more active than its ortho-substituted counterpart 3 (IC50 = 27.6 ± 0.62 µM). nih.govacs.org Molecular docking studies suggest these compounds interact with the urease active site through hydrogen bonding and hydrophobic interactions. nih.gov

Urease Inhibitory Activity of Dihydroisoquinoline Derivatives

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 2 | o-dimethyl | 11.2 ± 0.81 |

| 4 | p-methoxy | 15.5 ± 0.49 |

| 7 | Not Specified | 18.5 ± 0.65 |

| 1 | o-methyl | 20.4 ± 0.22 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

| 3 | o-methoxy | 27.6 ± 0.62 |

Selective Platelet Aggregation Inhibitory Effects

Derivatives of dihydroquinoline and tetrahydroisoquinoline have been shown to possess selective inhibitory effects on platelet aggregation. A study on 6-cyclic aliphatic amino-7-nitro-3,4-dihydroquinoline-2(1H)-ones demonstrated selective inhibitory activity against platelet aggregation. bohrium.comnih.gov The 7-nitro group was found to be important for this activity. bohrium.com Among the synthesized compounds, 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one (22f) exhibited the most potent and selective inhibitory effect. bohrium.comnih.gov

In another study, a series of (±)-1-o-chlorophenyl-2-substituted-tetrahydroisoquinoline derivatives were designed and synthesized based on the structure of the known antiplatelet drug ticlopidine. lookchem.com Several of these analogues proved to be potential antiplatelet agents, with compound 9 (TQP-3) being the most active, inhibiting ADP-induced human platelet aggregation with an IC50 value of approximately 0.206 nM. lookchem.com The inhibitory concentrations (IC50) for other active compounds 2 , 5 , and 7 were 60.60 nM, 2.080 µM, and 54.21 nM, respectively. lookchem.com The structure-activity relationship indicated that substitutions at the meta-position of the 2-substituted phenylacyl group resulted in higher inhibitory activity compared to ortho- or para-substitutions. lookchem.com

Inhibition of ADP-Induced Platelet Aggregation by Tetrahydroisoquinoline Derivatives

| Compound | IC50 |

|---|---|

| 9 (TQP-3) | 0.206 nM |

| 7 | 54.21 nM |

| 2 | 60.60 nM |

| 5 | 2.080 µM |

Nitric Oxide (NO) Inhibitory Effects in Inflammatory Cell Lines

The incorporation of the 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) moiety is a recognized strategy in drug discovery, with some derivatives showing potential anti-inflammatory effects. psu.edu Research into the pharmaceutical properties of TIQ derivatives has included investigations into their nitric oxide (NO) inhibitory activity. psu.edu However, specific data from in vitro studies detailing the NO inhibitory effects of 7-Nitro-3,4-dihydroisoquinoline or its close analogues in inflammatory cell lines were not available in the reviewed literature. This represents a gap in the current understanding of the full biological profile of this class of compounds.

Cytotoxic Activities against Cancer Cell Lines (General)

The cytotoxic potential of dihydroisoquinoline and tetrahydroisoquinoline derivatives against various cancer cell lines has been a subject of extensive research. semanticscholar.org These studies aim to identify compounds with potent and selective antiproliferative activity.

One study investigated thirty-eight newly synthesized 1,2,3,4-tetrahydroisoquinoline (TIQ) derivatives for their tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines (HSC-2, HSC-4) and other cancer cells like HL-60. psu.edu A compound with bulky substituents, 6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl) methanone (B1245722) (TQ9) , showed the highest tumor-specific cytotoxicity (TS=12.5). psu.edu This suggests that molecular size is an important factor for inducing cytotoxicity. psu.edu

Another study reported on a series of dihydroisoquinoline derivatives, with one compound (3b ) showing significant antiproliferative activity against several cancer cell lines, including HL-60 (human promyelocytic leukemia), Raji (Burkitt's lymphoma), and LoVo (colon cancer). nih.gov This activity was linked to the inhibition of leucine (B10760876) aminopeptidase (B13392206) (LAP). nih.gov

Furthermore, newly synthesized 5,6,7,8-tetrahydroisoquinolines were evaluated for their anticancer activity against A549 (lung cancer) and MCF7 (breast cancer) cell lines. doaj.orgnih.gov Compound 7e was found to be the most potent against the A549 cell line with an IC50 of 0.155 µM, while compound 8d was most potent against the MCF7 cell line with an IC50 of 0.170 µM. doaj.orgnih.gov These compounds were shown to induce cell cycle arrest and apoptosis. doaj.orgnih.gov

Cytotoxic Activity of Tetrahydroisoquinoline Derivatives

| Compound | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| 7e | A549 (Lung) | 0.155 µM |

| 8d | MCF7 (Breast) | 0.170 µM |

| Doxorubicin (Ref.) | A549 (Lung) | 0.240 µM |

| Doxorubicin (Ref.) | MCF7 (Breast) | 0.290 µM |

Structure-Activity Relationship (SAR) Exploration

The biological activity of dihydroisoquinoline derivatives is intricately linked to their molecular structure. SAR studies are crucial in elucidating how specific functional groups and structural modifications influence the pharmacological profiles of these compounds.

Impact of Nitro Group Position and Other Substituents on Biological Profiles

The nature, position, and electronic properties of substituents on the dihydroisoquinoline scaffold are critical determinants of biological activity. The nitro group (NO₂), particularly at the 7-position, imparts distinct characteristics to the molecule.

The NO₂ group is a potent electron-withdrawing group (EWG) due to resonance and inductive effects. nih.gov This electronic influence can significantly alter the polarity and electron distribution across the aromatic ring, which may affect how the molecule interacts with biological targets like proteins and enzymes. nih.gov The presence of a nitro group can create an electron-rich environment that favors interactions with specific amino acid residues, such as threonine and glutamine, within protein binding sites. nih.gov While direct activity data for this compound is not extensively detailed, the strong EWG nature of the 7-nitro group is expected to modify binding kinetics compared to analogues with electron-donating groups (EDGs).

In contrast, studies on other substituted 3,4-dihydroisoquinoline (B110456) derivatives highlight the differential impact of various functional groups. For instance, in a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues tested as urease inhibitors, compounds bearing electron-donating groups (such as methyl groups) on the aryl ring demonstrated superior activity compared to those with electron-withdrawing groups. nih.gov This suggests that for certain biological targets, increasing the electron density of the aromatic system enhances inhibitory potential.

Furthermore, research on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis has shown that lipophilicity plays a role, with a general trend of improved potency correlating with higher lipophilicity. nih.gov The study also revealed that the nature of the linker at the 7-position was important; for example, –CH₂– or –CONH– linkers were more effective than –CO– or –COCH₂– linkers, indicating that the precise positioning of a terminal aromatic ring is crucial for target binding. nih.gov

| Substituent Type | Example Group(s) | General Effect on Scaffold | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Nitro (NO₂) | Decreases electron density of the aromatic ring. | Alters binding kinetics; may favor interactions with specific amino acids. nih.gov | nih.gov |

| Electron-Donating Group (EDG) | Methyl (CH₃) | Increases electron density of the aromatic ring. | Showed superior urease inhibitory potential in certain analogues. nih.gov | nih.gov |

| Lipophilic Groups | Benzyl (B1604629) (Bn) | Increases lipophilicity. | Improved potency against M. tuberculosis in some derivatives. nih.gov | nih.gov |

| Linker Groups at C7 | -CH₂-, -CONH- | Positions a terminal aromatic ring. | More effective for anti-M. tuberculosis activity than -CO- or -COCH₂- linkers. nih.gov | nih.gov |

Role of Core Scaffold Modifications on Bioactivity

Modifications to the fundamental 3,4-dihydroisoquinoline core have led to the discovery of compounds with diverse and enhanced biological activities. These alterations can range from simple substitutions to the fusion of additional heterocyclic rings.

One area of exploration involves substitutions at various positions of the isoquinoline ring system. For example, in the development of antitubercular agents, large substituents like a benzyl group at the 5-position of the tetrahydroisoquinoline core were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov

More complex modifications include the synthesis of novel systems based on the dihydroisoquinoline framework. The creation of nih.govmdpi.comthiazino[3,4-a]isoquinoline derivatives, which are sulfur analogues of the tricyclic pyrido[2,1-a]isoquinoline system, has yielded promising dipeptidyl peptidase-IV (DPP-IV) inhibitors. researchgate.net Another significant modification involves the creation of a β-lactam derivative of dihydroisoquinoline through a [2+2] cycloaddition reaction, introducing a strained four-membered ring to the core structure. mdpi.com Such fundamental changes to the scaffold dramatically alter the molecule's three-dimensional shape, polarity, and flexibility, thereby influencing its interaction with biological targets.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. These studies provide critical insights into the specific interactions that govern biological activity, guiding the rational design of more potent and selective inhibitors.

For dihydroisoquinoline derivatives, docking studies have been instrumental in understanding their mechanism of action. In the case of N-Aryl-3,4-dihydroisoquinoline carbothioamides as urease inhibitors, molecular docking revealed key interactions within the enzyme's active site, including hydrogen bonding and hydrophobic interactions. nih.gov The most potent compounds in the series showed the strongest interactions with active site residues. nih.gov

Similarly, in a study of quinoxaline-based DNA gyrase inhibitors, which share structural motifs with isoquinolines, molecular docking was used to validate the proposed mechanism of action. nih.govresearchgate.net The compounds were docked into the ATP-binding site of S. aureus DNA gyrase, and the results showed reasonable binding affinities. The most active compound exhibited a binding score of -7.51 kcal/mol, surpassing the reference drug ciprofloxacin, and was stabilized by key hydrogen bonds and hydrophobic interactions within the binding pocket. nih.govresearchgate.net These in-silico studies are invaluable for rationalizing the observed SAR and for predicting how new structural modifications might enhance ligand-protein interactions. nih.govnih.gov

| Compound Class | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| N-Aryl-3,4-dihydroisoquinoline carbothioamides | Urease | Identified key hydrogen bonding, hydrophobic, and π-anion interactions within the active site. The most active compounds showed the best docking scores and interaction profiles. nih.gov | nih.gov |

| 3-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2-yl)propanehydrazide derivatives | S. aureus DNA Gyrase | Revealed reasonable binding affinities. Compound 6d showed a binding score of -7.51 kcal/mol, superior to ciprofloxacin (-7.29 kcal/mol), with good stability in the binding pocket. nih.govresearchgate.net | nih.govresearchgate.net |

Role as Metal Ion Chelators in Biological Systems

Metal ions are essential for a vast array of biological processes, but their dysregulation can lead to cellular damage and disease. nih.govmdpi.com Chelating agents are molecules that can bind to metal ions, forming a stable complex that can prevent the metal from participating in harmful reactions or facilitate its removal from the body. nih.govmdpi.com

The isoquinoline scaffold is present in compounds known for their metal-chelating properties. Notably, 8-hydroxyquinoline (B1678124) (8HQ) and its derivatives are potent chelators of various metal ions, including iron (Fe), copper (Cu), and zinc (Zn). researchgate.netnih.gov The ability of 8HQ to chelate metals stems from the proximity of its hydroxyl group at the C-8 position to the nitrogen atom in the heterocyclic ring, which together form a "bite" to coordinate with a metal ion. nih.gov This chelating ability is the source of many of the biological activities of 8HQ derivatives, including their antineurodegenerative and anticancer effects. nih.gov

While this compound lacks the specific hydroxyl group arrangement of 8HQ, the presence of two nitrogen atoms and the pi-system of the rings could potentially allow for some degree of metal coordination. The strong electron-withdrawing nature of the 7-nitro group would decrease the electron density on the aromatic ring and the basicity of the isoquinoline nitrogen, which would, in turn, influence its ability to donate electrons to form a coordinate bond with a metal ion. Further research would be required to definitively characterize the metal-chelating potential of this compound and related nitro-substituted derivatives in biological systems.

Applications in Chemical Synthesis and Pharmaceutical Development

7-Nitro-3,4-dihydroisoquinoline as a Key Intermediate in Organic Synthesis

The strategic placement of the nitro group and the inherent reactivity of the dihydroisoquinoline scaffold make this compound a valuable starting material for a variety of chemical transformations.

Building Blocks for Complex Polycyclic and Heterocyclic Systems

This compound serves as a foundational scaffold for the synthesis of intricate polycyclic and heterocyclic systems. The "precursor approach," which involves the synthesis of stable precursors followed by their conversion to the final complex structures, has proven valuable in creating otherwise inaccessible π-conjugated polycyclic compounds. beilstein-journals.org This methodology often utilizes late-stage extrusion of certain fragments to achieve the desired molecular architecture. beilstein-journals.org

Furthermore, the dihydroisoquinoline core can be elaborated through various synthetic strategies. For instance, microwave-assisted Bischler-Napieralski or Pictet-Spengler reactions provide access to libraries of substituted isoquinolines, which can then be oxidized to their fully aromatic counterparts. organic-chemistry.org Additionally, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can serve as precursors for isoquinoline (B145761) derivatives through 1,3-dipolar cycloaddition and subsequent electrocyclization reactions. organic-chemistry.org The development of novel heterocyclic systems, such as 7-thia-1,4,6,8-tetraazabenzo[de]anthracene derivatives, has been achieved through heterocyclization reactions involving precursors like N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates. researchgate.net

Precursors for Amino-Substituted Isoquinolines via Nitro Reduction

A crucial application of this compound lies in its role as a precursor to 7-amino-3,4-dihydroisoquinoline. The nitro group can be readily reduced to an amino group, opening up avenues for further functionalization and the synthesis of a wide array of derivatives.

The reduction of nitro compounds is a fundamental transformation in organic synthesis. While specific methods for the reduction of this compound are not extensively detailed in the provided context, general methodologies for nitro group reduction are well-established. For example, the reduction of N-nitroso-1,2,3,4-tetrahydroisoquinolines has been investigated, though this is a distinct transformation from the reduction of a C-nitro group. umich.edu A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) from homoveratrylamine and aliphatic nitro compounds in polyphosphoric acid has been developed, highlighting the utility of nitroalkanes in constructing the dihydroisoquinoline core. researchgate.netnih.gov

Derivatized Dihydroisoquinolines in Medicinal Chemistry

The dihydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com The derivatization of this core, often starting from intermediates like this compound, has led to the discovery of compounds with significant therapeutic potential.

Development of Potential Central Nervous System (CNS) Drug Candidates

The development of drugs targeting the central nervous system (CNS) is a major focus of pharmaceutical research. nih.gov Dihydroisoquinoline derivatives have shown promise as CNS depressants. For instance, a series of novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, which are structurally distinct but highlight the potential of related heterocyclic systems, were synthesized and evaluated for their anticonvulsant and sedative-hypnotic activities. nih.gov Similarly, synthesized 1,3,5-pyrazoline derivatives have demonstrated potential as antidepressants and antioxidants. nih.gov The ability of drugs to penetrate the blood-brain barrier is a critical factor in the development of CNS therapies. nih.gov

Contributions to Anti-Inflammatory and Anti-Asthmatic Agent Development

Derivatized dihydroisoquinolines have been investigated for their anti-inflammatory and anti-asthmatic properties. A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides were synthesized and showed significant in vivo anti-inflammatory and analgesic effects. nih.gov Certain compounds from this series exhibited potent activity, comparable or superior to the standard drug indomethacin. nih.gov Furthermore, the discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors has been reported, which have demonstrated robust in vivo anti-inflammatory efficacy in mouse models of systemic inflammation and acute kidney injury. nih.gov The development of disease-modifying anti-asthmatic drugs is an active area of research, with a focus on novel therapeutic agents. nih.gov

Analogues with Urease Inhibitory Potential

The enzyme urease, which catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, is a significant factor in pathologies associated with Helicobacter pylori, such as peptic ulcers and gastritis. The ammonia produced neutralizes the acidic environment of the stomach, facilitating the survival and proliferation of the bacteria. Consequently, the inhibition of urease is a key therapeutic strategy. While direct research on the urease inhibitory potential of this compound analogues is not extensively documented in publicly available literature, studies on related 3,4-dihydroisoquinoline (B110456) structures provide valuable insights into their potential as urease inhibitors.

A study on a series of N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues revealed their potential as effective urease inhibitors. researchgate.nettandfonline.comamanote.com These compounds were synthesized and evaluated for their in-vitro activity against urease. The entire series of 22 analogues demonstrated active to moderately active inhibition of the urease enzyme, with IC₅₀ values ranging from 11.2 ± 0.81 to 56.7 ± 0.76 μM. researchgate.nettandfonline.com

Notably, several of these analogues exhibited greater potency than the standard inhibitor, thiourea (B124793) (IC₅₀ = 21.7 ± 0.34 μM). researchgate.nettandfonline.comamanote.com The structure-activity relationship (SAR) analysis indicated that the nature and position of substituents on the aryl ring play a crucial role in the inhibitory activity. Analogues bearing electron-donating groups, such as alkyl and alkoxy substituents, were identified as particularly potent inhibitors. researchgate.nettandfonline.com

For instance, the analogue with an o-dimethyl substitution on the aryl ring was the most potent inhibitor in the series, with an IC₅₀ value of 11.2 ± 0.81 μM. researchgate.nettandfonline.com The position of the substituent was also found to be a determining factor. A p-methoxy substituted analogue showed excellent inhibitory activity (IC₅₀ = 15.5 ± 0.49 μM), whereas moving the methoxy (B1213986) group to the ortho position resulted in decreased activity (IC₅₀ = 27.6 ± 0.62 μM). researchgate.nettandfonline.com

Molecular docking studies on the most active compounds indicated a strong interaction with the urease enzyme's active site, involving hydrogen bonding and hydrophobic interactions. researchgate.net Although this research did not specifically include a 7-nitro substituent on the dihydroisoquinoline core, the findings suggest that the 3,4-dihydroisoquinoline scaffold is a promising template for the design of novel urease inhibitors. Further investigation into analogues featuring a 7-nitro group is warranted to explore its potential contribution to urease inhibitory activity.

Interactive Data Table: Urease Inhibitory Activity of N-Aryl-3,4-dihydroisoquinoline Carbothioamide Analogues

| Compound | Substituent on Aryl Ring | IC₅₀ (μM) |

| 1 | o-methyl | 20.4 ± 0.22 |

| 2 | o-dimethyl | 11.2 ± 0.81 |

| 3 | o-methoxy | 27.6 ± 0.62 |

| 4 | p-methoxy | 15.5 ± 0.49 |

| 5 | p-ethoxy | 31.3 ± 0.49 |

| 7 | Not specified in abstract | 18.5 ± 0.65 |

| Thiourea (Standard) | - | 21.7 ± 0.34 |

Dihydroisoquinoline-Derived Oxaziridines as Oxidation Reagents